molecular formula C34H50N4O6 B10859812 Quindecamine acetate CAS No. 5714-05-6

Quindecamine acetate

Cat. No.: B10859812
CAS No.: 5714-05-6
M. Wt: 610.8 g/mol
InChI Key: XHJVGKULSGWYHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Quindecamine acetate is synthesized from quinaldine through a series of chemical reactions. The process typically involves the acetylation of quindecamine, which is derived from quinaldine. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Quindecamine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted quinaldine compounds .

Scientific Research Applications

Quindecamine acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other biologically active compounds.

    Biology: Its antifungal properties make it valuable in studying fungal infections and developing antifungal treatments.

    Medicine: this compound is investigated for its potential therapeutic applications, particularly in treating fungal infections.

    Industry: It is used in the development of antifungal coatings and materials.

Mechanism of Action

The mechanism of action of quindecamine acetate involves its interaction with fungal cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The molecular targets include ergosterol, a key component of fungal cell membranes. By binding to ergosterol, this compound increases membrane permeability, causing leakage of cellular contents and ultimately cell death .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific antifungal activity and its ability to disrupt fungal cell membranes. Its unique mechanism of action and high efficacy against a range of fungal species make it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

5714-05-6

Molecular Formula

C34H50N4O6

Molecular Weight

610.8 g/mol

IUPAC Name

acetic acid;N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;dihydrate

InChI

InChI=1S/C30H38N4.2C2H4O2.2H2O/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4;;/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4);2*1H2

InChI Key

XHJVGKULSGWYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O.O.O

Origin of Product

United States

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